N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Overview
Description
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms, contributing to its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5,6-dimethyl-2-carboxylic acid, under acidic conditions to form the benzoxazole core.
Substitution Reactions: The benzoxazole core is then subjected to electrophilic aromatic substitution reactions to introduce the 2-methylphenyl group.
Amidation: The final step involves the reaction of the substituted benzoxazole with 3,4,5-triethoxybenzoic acid chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoxazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been studied for their potential as fluorescent probes due to the benzoxazole ring’s ability to emit light upon excitation. This makes it useful in imaging and diagnostic applications.
Medicine
Pharmacologically, compounds containing the benzoxazole moiety have shown promise in the development of new drugs, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the production of advanced polymers and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide exerts its effects is largely dependent on its interaction with molecular targets. The benzoxazole ring can interact with various proteins and enzymes, potentially inhibiting their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide
- N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
Uniqueness
Compared to similar compounds, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide ring. These groups can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a versatile molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-7-33-25-15-21(16-26(34-8-2)27(25)35-9-3)28(32)30-22-14-20(11-10-17(22)4)29-31-23-12-18(5)19(6)13-24(23)36-29/h10-16H,7-9H2,1-6H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBJVIXKXRKRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143507 | |
Record name | N-[5-(5,6-Dimethyl-2-benzoxazolyl)-2-methylphenyl]-3,4,5-triethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420814-88-6 | |
Record name | N-[5-(5,6-Dimethyl-2-benzoxazolyl)-2-methylphenyl]-3,4,5-triethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420814-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(5,6-Dimethyl-2-benzoxazolyl)-2-methylphenyl]-3,4,5-triethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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